Glibenclamide potassium salt, also known as Glyburide potassium, is a derivative of glibenclamide, a second-generation sulfonylurea primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. This compound is notable for its mechanism of action, which involves promoting insulin secretion from pancreatic beta cells by inhibiting ATP-sensitive potassium channels. The potassium salt form enhances solubility and bioavailability compared to its parent compound, making it a preferred choice in pharmaceutical formulations.
Glibenclamide potassium salt is synthesized from glibenclamide, which itself is derived from the condensation of 5-chloro-2-methoxybenzoic acid with 4-(2-aminoethyl)benzenesulfonamide. The synthesis typically involves the use of potassium hydroxide or other potassium salts to facilitate the formation of the potassium salt .
The synthesis of glibenclamide potassium salt can be achieved through various methods, including:
In industrial settings, large-scale production employs advanced crystallization techniques to ensure consistent quality. Parameters such as temperature, pH, and solvent choice are meticulously controlled to maximize yield and minimize impurities.
The molecular formula for glibenclamide potassium salt is C21H27ClN2O5S·K. Its structure features a sulfonylurea moiety that is crucial for its biological activity. The presence of the potassium ion enhances solubility and stability compared to other forms.
Glibenclamide potassium salt can undergo several chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions. For example:
Glibenclamide potassium salt functions by binding to ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This binding inhibits these channels, leading to cell membrane depolarization. Consequently, voltage-dependent calcium channels open, resulting in increased intracellular calcium levels. The elevated calcium concentration triggers insulin secretion from beta cells, effectively lowering blood glucose levels.
Glibenclamide potassium salt has several scientific applications:
KATP channels are heterooctameric complexes comprising pore-forming inward rectifier potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor subunits (sulfonylurea receptor). Glibenclamide potassium salt binds sulfonylurea receptor subunits with subtype-specific affinity, inducing distinct physiological outcomes.
Table 1: KATP Channel Subunit Specificity and Glibenclamide Effects
| Subunit Combination | Tissue Localization | Glibenclamide IC₅₀ | Key Functional Outcome |
|---|---|---|---|
| Sulfonylurea receptor 1-Kir6.2 | Pancreatic β-cells | 0.5–5 nM [4] [9] | Insulin secretion potentiation |
| Sulfonylurea receptor 2B-Kir6.1 | Vascular smooth muscle | 50–100 nM [9] | Vasoconstriction |
| Sulfonylurea receptor 2A-Kir6.2 | Cardiac muscle | >1 µM [5] | Action potential shortening |
Glibenclamide potassium salt binds sulfonylurea receptor 1 with nanomolar affinity (Kd ~0.4–4 nM), competitively inhibiting diazoxide-induced channel activation [1] [4]. Cryo-electron microscopy studies reveal that glibenclamide occupies a transmembrane pocket near the interface of sulfonylurea receptor 1’s transmembrane domain 0-loop 0 (TMD0-L0) and Kir6.2, stabilizing a conformation that constricts the Kir6.2 pore [6]. This binding is allosterically modulated by nucleotides: Adenosine triphosphate enhances glibenclamide’s inhibitory effect by reducing sulfonylurea receptor 1’s affinity for glibenclamide, whereas adenosine diphosphate antagonizes this effect [3]. Consequently, glibenclamide potassium salt depolarizes β-cell membranes, triggering calcium influx and insulin exocytosis—even at non-stimulatory glucose concentrations [9].
In vascular smooth muscle, glibenclamide potassium salt inhibits sulfonylurea receptor 2B-Kir6.1 channels with 100-fold lower potency than sulfonylurea receptor 1-Kir6.2 [9]. This reduced affinity stems from a tyrosine residue (Tyr1206) in sulfonylurea receptor 2B’s transmembrane helix 16, which sterically hinders glibenclamide binding. Mutational substitution (Tyr1206Ser) restores high-affinity inhibition, confirming this residue’s critical role [3]. Functional inhibition requires micromolar concentrations (IC₅₀ 50–100 nM), inducing vasoconstriction by suppressing basal KATP conductance. Notably, adenosine diphosphate weakens glibenclamide’s binding to sulfonylurea receptor 2B, potentially limiting its efficacy in ischemic tissues where adenosine diphosphate levels are elevated [2] [3].
Beyond KATP channel blockade, glibenclamide potassium salt modulates cellular processes through direct mitochondrial interference and inflammasome regulation.
Expression of sulfonylurea receptor 1 sensitizes cells to glibenclamide-induced apoptosis via KATP channel-independent pathways. In human embryonic kidney 293 cells expressing sulfonylurea receptor 1, 50 µM glibenclamide potassium salt activates caspases and induces DNA fragmentation—effects absent in cells expressing sulfonylurea receptor 2B or the non-functional mutant sulfonylurea receptor 1(M1289T) [10]. This apoptosis correlates with reduced NLR Family Pyrin Domain Containing 3 inflammasome activity, as glibenclamide suppresses interleukin-1β processing independently of potassium efflux. Proposed mechanisms include direct inhibition of the NLR Family Pyrin Domain Containing 3 inflammasome assembly or impaired mitochondrial permeability transition pore opening, though the precise molecular target remains unidentified [10].
Micromolar glibenclamide potassium salt (≥50 µM) disrupts mitochondrial bioenergetics in renal proximal tubules via two mechanisms:
Table 2: Mitochondrial Effects of Glibenclamide Potassium Salt
| Effect | Concentration Threshold | Functional Consequence | Mechanistic Basis |
|---|---|---|---|
| Respiration inhibition | >10 µM [4] | Reduced ATP synthesis | Succinate dehydrogenase impairment |
| Chloride permeability | >50 µM [7] | Δψ dissipation, uncoupling | Inner mitochondrial anion channel opening |
| Potassium influx potentiation | >50 µM [7] | Matrix swelling | Electroneutral KCl cotransport |
These effects deplete cellular adenosine triphosphate (53% reduction at 100 µM) and exacerbate hypoxic injury in renal tubules, which rely predominantly on oxidative metabolism [4] [7]. Association studies using radiolabeled glibenclamide confirm direct mitochondrial binding (Kd 16 µM), supporting a non-channel-mediated toxicological pathway [4].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: